Trp-Arg-Trp-Trp-Trp-Trp

Descripción general

Descripción

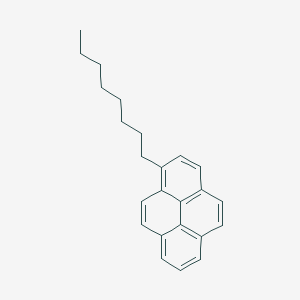

The sequence “Trp-Arg-Trp-Trp-Trp-Trp” is a peptide composed of six amino acids, with Tryptophan (Trp) being repeated five times and Arginine (Arg) once. Tryptophan is the largest of all twenty amino acids in the translational toolbox and is the only amino acid with a side chain possessing two hydrocarbon rings fused together to make a larger flat structure called an indole . Arginine is a basic amino acid necessary for the synthesis of proteins .

Molecular Structure Analysis

The molecular structure of this peptide would be largely determined by the properties of the amino acids it contains. Tryptophan, with its indole side chain, contributes to the hydrophobicity and aromaticity of the peptide . Arginine, on the other hand, has a positively charged side chain under physiological conditions, which could facilitate interactions with negatively charged molecules or regions within a biological context .Physical And Chemical Properties Analysis

The physical and chemical properties of this peptide would be influenced by the properties of its constituent amino acids. For instance, the presence of multiple Tryptophan residues could contribute to the peptide’s overall hydrophobicity and ability to participate in π-π stacking interactions . The Arginine residue could confer a positive charge to the peptide, influencing its solubility and interactions with other molecules .Aplicaciones Científicas De Investigación

Genetic Associations and Disease Risk

Trp64Arg Polymorphism and Diabetes : Studies have examined the Trp64Arg polymorphism of the beta3-adrenergic receptor (beta3-AR) gene. This polymorphism has been linked to obesity, insulin resistance, and type 2 diabetes. For instance, a study by Alevizaki et al. (2000) found that the frequency of the Trp64Arg heterozygotes was similar in groups with gestational diabetes mellitus and control groups, suggesting no significant association with the development of gestational diabetes or obesity in Greek pregnant women (Alevizaki et al., 2000). Another study by Oizumi et al. (2001) observed that genotype Arg/Arg of the beta(3)-adrenergic receptor was associated with obesity and type 2 diabetes in a large Japanese sample (Oizumi et al., 2001).

Obesity in Japanese Schoolchildren : A study by Endo et al. (2000) found that Trp64Arg polymorphism of the β3-adrenergic receptor gene was a genetic risk factor for obesity in Japanese children (Endo et al., 2000).

Biophysical and Biochemical Applications

Trp-cage Folding in Explicit Water : The folding free energy landscape of Trp-cage, a 20-residue miniprotein, was explored in a study by Zhou (2003). This research provides insights into the folding process of proteins, particularly the fastest folding miniprotein known so far (Zhou, 2003).

Cation−π Interaction in Model α-Helical Peptides : Research by Shi et al. (2002) investigated the cation−π interaction in model peptides, highlighting the role of Trp and Arg in helix stability. This study provides significant insights into the structural and functional aspects of proteins and peptides (Shi et al., 2002).

Nutrition and Immunity in Broiler Chickens : A study by Emadi et al. (2011) explored the effects of the combination of tryptophan (Trp) and arginine (Arg) on broiler chickens, particularly in response to infectious bursal disease. This research contributes to our understanding of animal nutrition and immunomodulatory effects (Emadi et al., 2011).

Amino Acid Catabolism in Tumorigenesis : Lemos et al. (2019) discussed the elevated catabolism of amino acids tryptophan (Trp) and arginine (Arg) in the tumor microenvironment, highlighting their role in suppressing immunity in chronic inflammatory diseases, including cancers (Lemos et al., 2019).

Methodological Advances

- Tunable Resistive Pulse Sensing (TRPS) : This technique has been used to study and characterize colloidal particles ranging from approximately 50 nm in diameter up to the size of cells. Research by Weatherall and Willmott (2015) provided a comprehensive guide to TRPS in recent applied research, particularly in nanomedicine and biotechnology (Weatherall & Willmott, 2015).

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H64N14O7/c62-44(24-34-29-66-45-17-6-1-12-39(34)45)55(76)71-50(22-11-23-65-61(63)64)56(77)72-51(25-35-30-67-46-18-7-2-13-40(35)46)57(78)73-52(26-36-31-68-47-19-8-3-14-41(36)47)58(79)74-53(27-37-32-69-48-20-9-4-15-42(37)48)59(80)75-54(60(81)82)28-38-33-70-49-21-10-5-16-43(38)49/h1-10,12-21,29-33,44,50-54,66-70H,11,22-28,62H2,(H,71,76)(H,72,77)(H,73,78)(H,74,79)(H,75,80)(H,81,82)(H4,63,64,65)/t44-,50-,51-,52-,53-,54-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXWFNAZHNGTHK-WOAIKHIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H64N14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648690 | |

| Record name | L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1105.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trp-Arg-Trp-Trp-Trp-Trp | |

CAS RN |

722541-91-5 | |

| Record name | L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

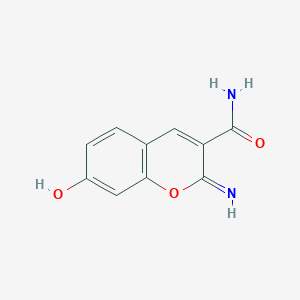

![(2Z)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3056474.png)